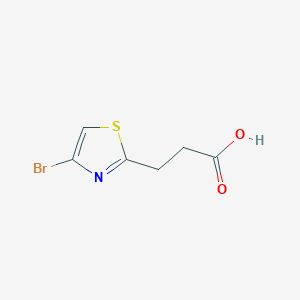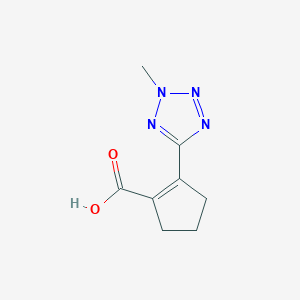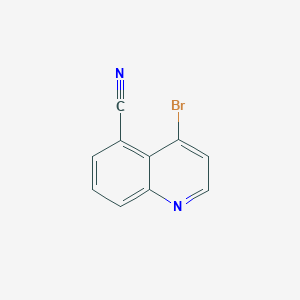![molecular formula C8H5BF3KS B13470609 Potassium benzo[b]thiophen-5-yltrifluoroborate CAS No. 1000160-76-8](/img/structure/B13470609.png)
Potassium benzo[b]thiophen-5-yltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium benzo[b]thiophen-5-yltrifluoroborate is an organoboron compound with the molecular formula C8H5BF3KS. It is a derivative of benzo[b]thiophene, a sulfur-containing heterocyclic compound, and is used in various chemical reactions and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium benzo[b]thiophen-5-yltrifluoroborate can be synthesized through the borylation of aryl bromides using bis-boronic acid (BBA) under mild conditions. This transition-metal-free borylation reaction proceeds via a radical pathway, converting aryl bromides directly to arylboronic acids, which are then purified by conversion to trifluoroborate salts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale borylation reactions followed by purification processes to obtain the desired trifluoroborate salts .
Análisis De Reacciones Químicas
Types of Reactions
Potassium benzo[b]thiophen-5-yltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at elevated temperatures.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium benzo[b]thiophen-5-yltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and bioactive molecules.
Industry: It is used in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism by which potassium benzo[b]thiophen-5-yltrifluoroborate exerts its effects involves the formation of boron-carbon bonds through coupling reactions. The trifluoroborate group acts as a stable boron source, facilitating the transfer of the boron moiety to the target molecule. This process is often catalyzed by palladium complexes, which activate the boron reagent and the organic substrate, enabling the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Potassium benzo[b]thiophen-2-yltrifluoroborate: Another derivative of benzo[b]thiophene with similar reactivity and applications.
Potassium 2-benzothiophenetrifluoroborate: A closely related compound used in similar chemical reactions.
Uniqueness
Potassium benzo[b]thiophen-5-yltrifluoroborate is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent for synthesizing specific molecular structures that may not be easily accessible using other trifluoroborate derivatives .
Propiedades
Número CAS |
1000160-76-8 |
|---|---|
Fórmula molecular |
C8H5BF3KS |
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
potassium;1-benzothiophen-5-yl(trifluoro)boranuide |
InChI |
InChI=1S/C8H5BF3S.K/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8;/h1-5H;/q-1;+1 |
Clave InChI |
WSKVTYLAZCHEGZ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC2=C(C=C1)SC=C2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate](/img/structure/B13470529.png)
![5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)


![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)


![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B13470585.png)

![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol](/img/structure/B13470601.png)

![[1,2,4]Triazolo[1,5-b]pyridazine-6-carboxylic acid](/img/structure/B13470621.png)
